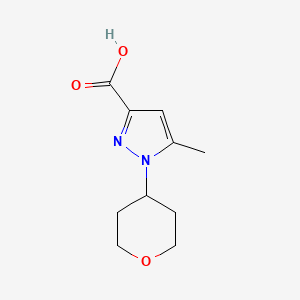![molecular formula C8H7N3O2 B2368370 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-carbonsäure CAS No. 948007-55-4](/img/structure/B2368370.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a heterocyclic compound with a linear formula of C8H7O2N3 . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” consists of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The InChI code of the compound is 1S/C8H7N3O2/c1-5-9-10-7-3-2-6 (8 (12)13)4-11 (5)7/h2-4H,1H3, (H,12,13) and the InChI key is SHYXTVRNKAUFPL-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported. For instance, 3-arylthieno [3,2- e ]- [1,2,4]triazolo [4,3- c ]pyrimidines obtained from compounds by heating under reflux in EtOH in the presence of NaOAc isomerize into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 177.16 .
Wissenschaftliche Forschungsanwendungen
- Anwendung: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-carbonsäure wirkt als inverser Agonist für RORγt und moduliert möglicherweise Immunantworten .
- Anwendung: Die Verbindung kann PHD-1 hemmen, was Auswirkungen auf hypoxiebedingte Erkrankungen haben könnte .
- Anwendung: this compound zeigt inhibitorische Wirkungen sowohl auf JAK1 als auch auf JAK2, was sie für Autoimmunerkrankungen und Krebstherapie relevant macht .
- Anwendung: Forscher untersuchen das Potenzial dieser Verbindung bei Herz-Kreislauf-Erkrankungen wie Bluthochdruck oder Arteriosklerose. Ihre Auswirkungen auf die Gefäßfunktion und Entzündung sind von Interesse .
- Anwendung: Aufgrund ihrer pharmakologischen Eigenschaften könnte this compound eine Rolle bei der Behandlung von Typ-2-Diabetes spielen. Untersuchungen konzentrieren sich auf den Glukosestoffwechsel und die Insulinsensitivität .
- Anwendung: Jüngste Studien heben die Verwendung von Triazolderivaten (einschließlich dieser Verbindung) als fluoreszierende Sonden und Struktureinheiten in Polymeren hervor. Diese Anwendungen umfassen Materialwissenschaften und Bioimaging .
RORγt-Inverse-Agonisten
PHD-1-Hemmung
JAK1- und JAK2-Hemmung
Herz-Kreislauf-Erkrankungen
Typ-2-Diabetes
Fluoreszierende Sonden und Polymere
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are currently unknown . This compound is part of a unique collection of chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to interact with various enzymes and receptors, potentially affecting multiple pathways .
Result of Action
Triazole compounds have been reported to display moderate antiproliferative activities against cancer cells .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also potential for further investigation into their synthesis methods and their potential as antibacterial agents to fight multidrug-resistant pathogens .
Biochemische Analyse
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are involved in critical cellular processes. The interaction between 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function and stability .
Cellular Effects
The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By influencing these pathways, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and RNA, affecting their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to DNA damage and cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the beneficial effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are maximized, and toxic effects are minimized .
Metabolic Pathways
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences mitochondrial function and apoptosis. The localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can determine its specific cellular effects and therapeutic potential .
Eigenschaften
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVVNLWDIPHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)


![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)
![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/no-structure.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)


